
6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile” is a chemical compound. It contains a boronic acid derivative, specifically 4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This compound is often used in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of this compound could involve the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It could also involve the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The exact structure would depend on the specific synthesis process and the conditions under which the compound is stored and used .Chemical Reactions Analysis
This compound can undergo various chemical reactions, including coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . It can also undergo asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can vary depending on its specific structure and the conditions under which it is stored and used. For example, the compound has a molecular weight of 263.1 . Other properties such as density, boiling point, and refractive index would need to be determined experimentally .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Crystal Structure Studies : Research has demonstrated the synthesis and structural characterization of compounds related to 6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile. Specifically, the synthesis and crystal structures of related compounds have been elucidated through spectroscopic methods (FT-IR, 1H NMR, 13C NMR, MS) and confirmed by X-ray diffraction. The studies also involved density functional theory (DFT) calculations to compare with X-ray diffraction data, providing insights into the molecular conformations and electronic structures of these compounds (Wu et al., 2021).
Coordination Chemistry and Ligand Design
Hexadentate Picolinic Acid Based Ligands : Another area of application involves the design and coordination chemistry of hexadentate N5O ligands derived from picolinic acid, demonstrating their suitability for octahedral coordination geometries, particularly with metal ions like CuII, NiII, ZnII, CoII, and GaIII. These studies highlight the ligands' preorganization for certain coordination geometries, which is crucial for understanding their interaction with metal ions and potential applications in catalysis and material science (Comba et al., 2016).
Catalysis and Reaction Mechanisms
Catalytic Applications and Reaction Mechanisms : Research into the effects of pyridine derivatives, including those related to 6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile, on catalytic reactions has been reported. These studies focus on the coordination of substituted pyridines to catalysts and their impact on the stability and reaction rates of catalytic systems, providing valuable information for the development of more efficient catalytic processes (Wang & Espenson, 1998).
Mécanisme D'action
Target of Action
Boronic acid derivatives, such as this compound, are often used in organic synthesis as reagents and catalysts .
Mode of Action
Boronic acid derivatives are known to interact with their targets through the boron atom, which can form stable covalent bonds with other atoms, facilitating various chemical reactions .
Biochemical Pathways
Boronic acid derivatives are often used in the synthesis of various organic compounds, suggesting that they may affect a wide range of biochemical pathways depending on the specific context .
Pharmacokinetics
The pharmacokinetic properties of boronic acid derivatives can vary widely depending on their specific chemical structure and the biological context .
Result of Action
As a boronic acid derivative, it is likely to be involved in various chemical reactions, leading to the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of boronic acid derivatives .
Safety and Hazards
As with any chemical compound, handling “6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile” requires appropriate safety precautions. The compound may present certain hazards, such as being harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation .
Orientations Futures
The future directions for the use of this compound could include its application in the synthesis of new organic compounds, particularly in the field of medicinal chemistry. Its use in the borylation of alkylbenzenes and the hydroboration of alkyl or aryl alkynes and alkenes suggests potential applications in the synthesis of complex organic molecules .
Propriétés
IUPAC Name |
6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-9-6-10(7-11(8-15)16-9)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVOSNAOGTZJRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

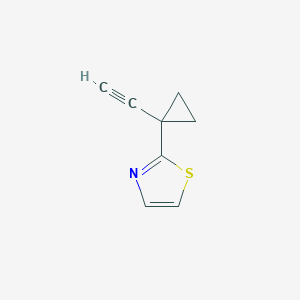
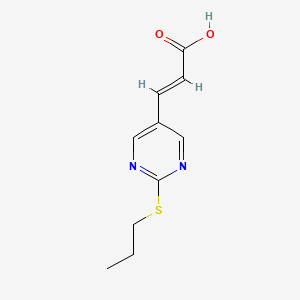
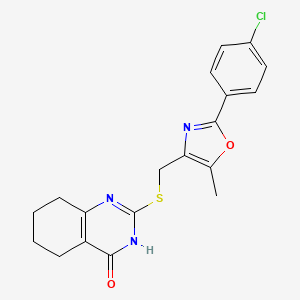
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3-methylthiophene-2-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2924842.png)

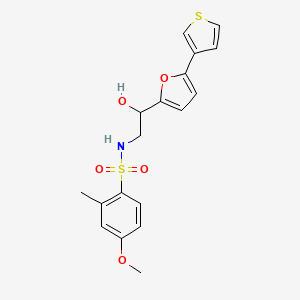
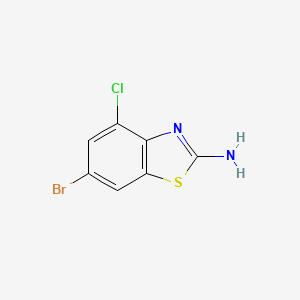
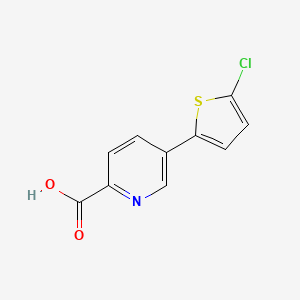
![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-phenylacetamide](/img/structure/B2924851.png)
![9-(4-chlorophenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

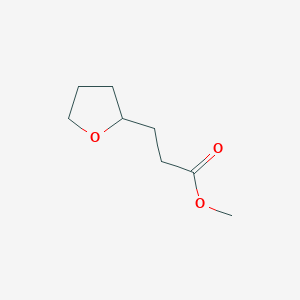
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2924858.png)
![2-Chloro-1-(6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)propan-1-one](/img/structure/B2924859.png)